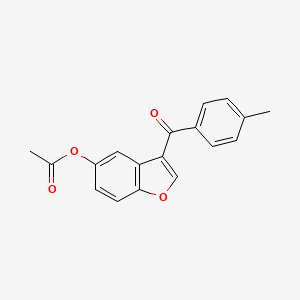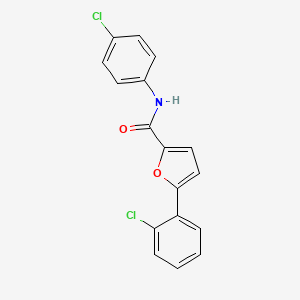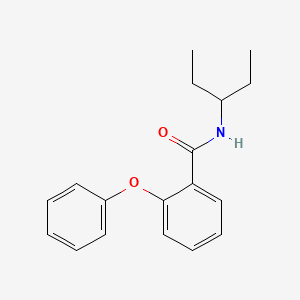
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-(3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-(3-nitrophenyl)urea, commonly known as MBTU, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.3 g/mol. MBTU has been widely studied for its potential applications in various fields, including materials science, biotechnology, and medicinal chemistry. In
Applications De Recherche Scientifique
MBTU has been extensively studied for its potential applications in various fields of scientific research. In materials science, MBTU has been used as a photoinitiator for the polymerization of acrylic monomers. It has also been used as a stabilizer for polymers and as a corrosion inhibitor for metals. In biotechnology, MBTU has been used as a fluorescent probe for the detection of proteins and DNA. It has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis and drug discovery. In medicinal chemistry, MBTU has been studied for its potential as an anticancer agent and as a modulator of the immune system.
Mécanisme D'action
The mechanism of action of MBTU is not fully understood, but it is believed to involve the formation of reactive intermediates upon exposure to light. These intermediates can then react with other molecules, leading to the desired effect. For example, in the polymerization of acrylic monomers, MBTU absorbs light and undergoes homolytic cleavage to form a radical species, which then initiates the polymerization reaction.
Biochemical and physiological effects:
The biochemical and physiological effects of MBTU are largely dependent on the specific application. In the case of its use as a photoinitiator for polymerization, MBTU has been shown to have low toxicity and is not expected to have any significant effects on human health. However, in the case of its use as an anticancer agent or immune system modulator, further studies are needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
MBTU has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions and has a long shelf life. However, MBTU can be sensitive to light and may require special handling to prevent degradation. Additionally, its potential toxicity and side effects must be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for the study of MBTU. In materials science, MBTU could be further explored as a photoinitiator for the synthesis of novel polymers with unique properties. In biotechnology, MBTU could be used to develop new fluorescent probes for the detection of biomolecules. In medicinal chemistry, MBTU could be further studied for its potential as an anticancer agent or immune system modulator. Additionally, the synthesis and properties of MBTU derivatives could be explored to expand its potential applications.
Méthodes De Synthèse
MBTU can be synthesized by the reaction of 1-methyl-1H-1,2,3-benzotriazole and 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield MBTU. The synthesis of MBTU is relatively simple and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
1-(1-methylbenzotriazol-5-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3/c1-19-13-6-5-10(8-12(13)17-18-19)16-14(21)15-9-3-2-4-11(7-9)20(22)23/h2-8H,1H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTLBEUXZIPEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5867487.png)
![N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5867488.png)
![4-fluoro-N-[(4-methyl-1-piperazinyl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5867492.png)


![4-benzyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5867517.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate](/img/structure/B5867525.png)

![benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5867531.png)
![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)
![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)
